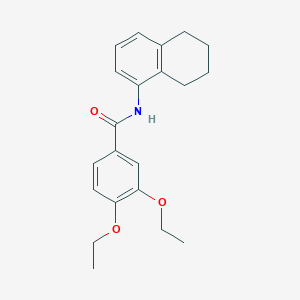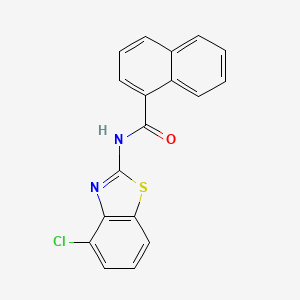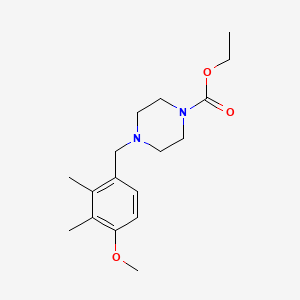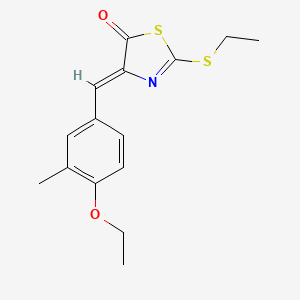![molecular formula C17H18ClNO3S B5778747 methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5778747.png)
methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activity, the compound has been shown to possess antioxidant properties. It has also been investigated for its potential use as an analgesic and anxiolytic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate is its potent antitumor activity. The compound has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further development as a chemotherapeutic agent. However, one of the limitations of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to study under certain experimental conditions.
Future Directions
There are several potential future directions for research on methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of interest is the investigation of the compound's potential use in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields, such as materials science and organic synthesis.
Conclusion:
Methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate is a promising compound that has shown potent antitumor and anti-inflammatory activity. Its potential applications in medicinal chemistry, materials science, and organic synthesis make it a subject of significant interest in the scientific community. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate involves the reaction of 2-chlorophenylacetic acid with thionyl chloride to form 2-chlorophenylacetyl chloride. The resulting compound is then reacted with 5-propylthiophene-2-carboxylic acid to form methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate. The reaction is typically carried out under reflux conditions using a suitable solvent and a catalyst.
Scientific Research Applications
Methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
methyl 2-[[2-(2-chlorophenyl)acetyl]amino]-5-propylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-3-6-12-10-13(17(21)22-2)16(23-12)19-15(20)9-11-7-4-5-8-14(11)18/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLBMWPTPZMQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)CC2=CC=CC=C2Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propylthiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)




![6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline](/img/structure/B5778713.png)



![N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5778728.png)
![N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5778735.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5778736.png)
![2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5778739.png)
![1-(2-adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5778752.png)